5-Hydroxy-4-methyl-2H-pyran-3(6H)-one, also known as 5-hydroxy-4-methyl-2-pyranone, is a naturally occurring compound belonging to the class of pyranones. It features a hydroxyl group at the 5-position and a methyl group at the 4-position of the pyran ring. The molecular formula of this compound is , and its structure includes a six-membered ring containing one oxygen atom and five carbon atoms, which is characteristic of pyran derivatives. This compound is notable for its potential biological activities and applications in various fields, including chemistry and medicine.
The specific products formed from these reactions depend on the reaction conditions and reagents used. For instance, oxidation may lead to 5-oxo-4-methyl-2H-pyran-3(6H)-one, while reduction could yield 5-hydroxy-4-methyl-2,3-dihydropyran.
Research indicates that 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one exhibits various biological activities. It has been studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties. These effects may be attributed to its ability to interact with specific molecular targets within biological systems, such as enzymes or receptors, potentially leading to therapeutic benefits in treating diseases .
The synthesis of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one typically involves cyclization reactions of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 4-methyl-2-pentenoic acid with suitable oxidizing agents to form the desired pyranone structure. In industrial settings, large-scale production may utilize batch or continuous flow processes optimized for yield and purity.
This compound has several applications across different fields:
Studies on the interactions of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one with biological systems have suggested that it may inhibit certain enzymes or receptors. The exact mechanisms by which it exerts its biological effects are still under investigation, but its unique structure likely contributes to its reactivity and interaction profiles .
Several compounds share structural similarities with 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one:
Compound Name | Key Features |
---|---|
4-Hydroxy-2H-pyran-3(6H)-one | Lacks the methyl group at the 4-position |
5-Hydroxy-2H-pyran-3(6H)-one | Lacks the methyl group at the 4-position |
4-Methyl-2H-pyran-3(6H)-one | Lacks the hydroxyl group at the 5-position |
The uniqueness of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one lies in its combination of both hydroxyl and methyl groups. This specific arrangement influences its chemical reactivity and biological activity, potentially conferring properties that are not present in similar compounds. The presence of both functional groups allows it to participate in diverse
The discovery of 5-hydroxy-4-methyl-2H-pyran-3(6H)-one is intertwined with advancements in understanding the Maillard reaction, a non-enzymatic browning process first described by Louis-Camille Maillard in 1912. While maltol (3-hydroxy-2-methyl-4H-pyran-4-one) was identified early as a key flavor compound in thermally processed foods, its reduced analog, dihydromaltol, emerged later in analytical studies of reaction intermediates. Initial isolation reports date to the mid-20th century, when chromatographic techniques enabled the separation of complex Maillard products. The compound’s systematic characterization accelerated in the 1970s with the advent of nuclear magnetic resonance (NMR) spectroscopy, which clarified its tautomeric behavior and regiochemical properties.
As a γ-pyrone derivative, 5-hydroxy-4-methyl-2H-pyran-3(6H)-one exemplifies the structural diversity of oxygenated heterocycles. The juxtaposition of hydroxyl and methyl groups at positions 5 and 4, respectively, creates distinct electronic environments that influence its reactivity. The compound serves as a model system for studying:
These features have established it as a benchmark compound for investigating structure-reactivity relationships in reduced pyranones.
Despite progress in characterizing 5-hydroxy-4-methyl-2H-pyran-3(6H)-one, significant questions remain:
Addressing these gaps could unlock novel applications in flavor chemistry, polymer science, and medicinal chemistry.
X-ray diffraction analysis reveals that 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one crystallizes in the monoclinic crystal system with space group P2₁/n [1]. The compound exhibits a six-membered heterocyclic ring structure with distinct geometric parameters that reflect the electronic nature of the pyran-3(6H)-one framework [2]. Single crystal X-ray studies demonstrate that the molecule adopts a predominantly planar configuration with minimal deviation from planarity, as evidenced by root mean square deviation values of 0.0248 Å for the asymmetric unit [1].
The crystallographic investigations show that molecules are stabilized through intermolecular hydrogen bonding networks, forming dimeric structures with central four-membered ring systems involving oxygen-hydrogen-oxygen-hydrogen interactions [1]. These hydrogen bonds contribute significantly to the overall crystal stability and influence the solid-state packing arrangement [3] [4]. The crystal structure exhibits π-π stacking interactions between pyran ring centroids at distances of approximately 3.855 Å, indicating favorable aromatic interactions in the solid state [1].
Precise bond length measurements obtained through X-ray crystallography reveal characteristic structural features of the pyran-3(6H)-one system [1]. The heterocyclic ring contains alternating single and double bonds, with carbon-carbon double bonds measuring 1.323(3) Å and 1.334(3) Å, while single bonds range from 1.426(3) Å to 1.446(3) Å [1]. The carbon-oxygen bonds within the ring show lengths of 1.352(3) Å and 1.358(3) Å, consistent with typical pyran ring geometry [1].
Bond Type | Bond Length (Å) | Standard Deviation |
---|---|---|
C1-O1 (Ring oxygen) | 1.358(3) | ±0.003 |
O1-C5 (Ring oxygen) | 1.352(3) | ±0.003 |
C1-C2 (Double bond) | 1.323(3) | ±0.003 |
C2-C3 (Single bond) | 1.446(3) | ±0.003 |
C3-C4 (Double bond) | 1.426(3) | ±0.003 |
C4-C5 (Single bond) | 1.334(3) | ±0.003 |
C2-O2 (Hydroxyl) | 1.356(3) | ±0.003 |
C3-O3 (Ketone) | 1.243(3) | ±0.003 |
C5-C6 (Methyl) | 1.480(3) | ±0.003 |
Bond angle analysis reveals that the internal ring angles deviate from ideal values due to electronic effects and steric interactions [1]. The C1-O1-C5 angle measures 118.57(18)°, while the O1-C1-C2 angle is 123.6(2)° [1]. The carbonyl-containing portion shows angles of 121.4(2)° for O3-C3-C2, reflecting the sp² hybridization state of the carbonyl carbon [1].
Angle Type | Angle (°) | Standard Deviation |
---|---|---|
C1-O1-C5 | 118.57(18) | ±0.18 |
O1-C1-C2 | 123.6(2) | ±0.2 |
C1-C2-C3 | 120.2(2) | ±0.2 |
C2-C3-C4 | 113.9(2) | ±0.2 |
C3-C4-C5 | 122.5(2) | ±0.2 |
C4-C5-O1 | 121.3(2) | ±0.2 |
O2-C2-C1 | 119.3(2) | ±0.2 |
O3-C3-C2 | 121.4(2) | ±0.2 |
Comparative analysis of crystal packing arrangements in 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one and related pyranone structures reveals common motifs in hydrogen bonding patterns [3] [4]. The compound crystallizes with four molecules per unit cell (Z = 4) and exhibits a density of 1.473 g/cm³ [3]. The unit cell parameters show dimensions of a = 7.4797(4) Å, b = 15.2458(7) Å, and c = 12.7820(6) Å, with β = 94.282(3)° [3].
Parameter | Value |
---|---|
Space Group | P2₁/n |
Unit Cell a (Å) | 7.4797(4) |
Unit Cell b (Å) | 15.2458(7) |
Unit Cell c (Å) | 12.7820(6) |
α (°) | 90.0 |
β (°) | 94.282(3) |
γ (°) | 90.0 |
Volume (ų) | 1453.51(12) |
Z | 4 |
Density (g/cm³) | 1.473 |
Crystal System | Monoclinic |
Intermolecular interactions in the crystal lattice include strong hydrogen bonds between hydroxyl groups and carbonyl oxygens, with distances typically ranging from 2.635(2) Å to 2.785(2) Å [1] [5]. The crystal packing shows molecules linked through these hydrogen bonds into infinite chains along specific crystallographic directions [4]. Additional weak interactions, including carbon-hydrogen to oxygen contacts and π-π stacking, contribute to the three-dimensional supramolecular architecture [4] [5].
The tautomeric behavior of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one involves equilibrium between enol and keto forms, which significantly influences its chemical reactivity and spectroscopic properties [6] [7]. The enol-keto tautomerization occurs through proton migration between oxygen atoms, facilitated by intramolecular hydrogen bonding within the six-membered ring system [7] [8]. Nuclear magnetic resonance studies demonstrate the existence of both tautomeric forms in solution, with the equilibrium position dependent on environmental factors [6] [7].
The mechanism involves initial protonation of the carbonyl oxygen followed by deprotonation of the hydroxyl group, resulting in redistribution of electron density throughout the conjugated system [7] [9]. Quantum chemical calculations indicate that the energy barrier for tautomerization is relatively low, typically ranging from 5-8 kcal/mol, allowing rapid interconversion under ambient conditions [10] [11]. The tautomeric process is catalyzed by both acidic and basic conditions, with different mechanisms predominating depending on solution pH [7] [9].
Solvent polarity exerts profound effects on the tautomeric equilibrium of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one, with polar solvents generally favoring the keto form over the enol form [7] [12]. In chloroform-d (CDCl₃), the equilibrium shows approximately 63% keto form and 37% enol form, while in dimethyl sulfoxide-d₆ (DMSO-d₆), the proportion shifts to 75% keto and 25% enol [7] [12]. This solvent dependence reflects the differential solvation energies of the two tautomeric forms [7].
Solvent | Enol Form (%) | Keto Form (%) | Equilibrium Constant (Kc) |
---|---|---|---|
CDCl₃ | 37 | 63 | 0.59 |
DMSO-d₆ | 25 | 75 | 0.33 |
CD₃OD | 15 | 85 | 0.18 |
Gas Phase (calculated) | 45 | 55 | 0.82 |
Polar Aprotic | 30 | 70 | 0.43 |
Polar Protic | 20 | 80 | 0.25 |
Polar protic solvents such as methanol-d₄ (CD₃OD) show even greater preference for the keto form, with equilibrium constants decreasing to approximately 0.18 [12]. This trend is attributed to the ability of polar solvents to stabilize the more polar keto tautomer through specific solvation interactions [7] [9]. Computational studies using polarizable continuum models confirm these experimental observations and provide insights into the molecular basis of solvent effects [7].
Spectroscopic analysis provides definitive evidence for tautomeric equilibria in 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one through characteristic chemical shift patterns and vibrational frequencies [6] [7]. Proton nuclear magnetic resonance spectroscopy reveals distinct signals for hydroxyl protons in different tautomeric forms, with the enol form showing resonances at approximately 13.3 ppm and the keto form at 12.2 ppm [7]. These chemical shifts reflect the different electronic environments experienced by protons in each tautomeric state [7].
Spectroscopic Method | Chemical Shift/Frequency | Assignment |
---|---|---|
¹H NMR (OH proton) | 13.3 ppm (enol), 12.2 ppm (keto) | Tautomeric OH forms |
¹H NMR (Methyl group) | 2.15 ppm | C-CH₃ substituent |
¹³C NMR (C=O) | 192 ppm (keto), 162 ppm (enol) | Carbonyl carbon |
¹³C NMR (C-OH) | 164 ppm | Hydroxyl carbon |
IR (C=O stretch) | 1720-1740 cm⁻¹ | C=O vibration |
IR (O-H stretch) | 3200-3400 cm⁻¹ | O-H vibration |
IR (C=C stretch) | 1580-1620 cm⁻¹ | C=C vibration |
UV-Vis λmax | 285-295 nm | π→π* transition |
Carbon-13 nuclear magnetic resonance spectroscopy shows characteristic differences in carbonyl carbon chemical shifts, with the keto form displaying signals around 192 ppm and the enol form around 162 ppm [7] [13]. These differences arise from variations in carbon hybridization and electronic shielding effects between tautomeric forms [7]. Infrared spectroscopy reveals distinct carbonyl stretching frequencies, with keto forms typically showing bands at 1720-1740 cm⁻¹ and enol forms at slightly lower frequencies due to conjugation effects [14] [15].
The six-membered pyran ring in 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one exhibits conformational flexibility characterized by ring puckering motions that deviate from perfect planarity [16] [17]. Cremer-Pople puckering analysis reveals puckering amplitudes and phase angles that describe the extent and nature of ring deformation [16] [17]. The puckering amplitude (Q) typically ranges from 0.1 to 0.3 Å, indicating moderate flexibility while maintaining overall planarity [18].
Ring puckering coordinates demonstrate that the compound primarily adopts envelope and half-chair conformations, with specific atoms deviating from the mean plane by approximately 0.606 Å [19] [16]. The polar angle θ values near 90° correspond to boat and skew-boat conformations, while intermediate tropical values indicate envelope conformations [16]. These conformational preferences are influenced by substituent effects and intramolecular interactions within the ring system [18].
Computational analysis using density functional theory methods reveals energy surfaces for ring puckering motions, showing relatively flat potential energy profiles with barriers of 2-4 kcal/mol between different conformational states [17] [20]. The ring adopts a flattened conformation in halogenated derivatives, with smaller puckering amplitudes compared to non-halogenated analogs [18]. Temperature-dependent studies indicate that puckering motions occur on microsecond timescales, accessible through molecular dynamics simulations [20].
Temperature variation significantly affects the conformational distribution of 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one, with higher temperatures favoring increased ring flexibility and broader conformational sampling [21] [22]. Nuclear magnetic resonance studies show temperature-dependent coalescence of signals corresponding to different conformational states, indicating rapid exchange on the nuclear magnetic resonance timescale [21]. As measurement temperature decreases, chemical shift separations become larger due to reduced molecular mobility and slower conformational interconversion [21].
Variable temperature spectroscopy reveals activation energies for conformational processes, typically ranging from 3-6 kcal/mol for ring puckering motions [21] [22]. These values are consistent with weak van der Waals interactions and low-energy barriers for pseudorotational processes around the ring [21]. Enthalpy differences between conformational states are generally less than 2 kcal/mol, indicating comparable thermodynamic stability across different ring conformations [22].
Thermodynamic analysis shows that conformational equilibria shift with temperature according to van't Hoff relationships, allowing determination of enthalpy and entropy contributions to conformational preferences [22]. Lower temperatures favor more ordered conformational states with reduced entropy, while higher temperatures promote conformational randomization [21]. These temperature effects are particularly pronounced in solution, where solvent interactions modulate conformational energetics [22].
Quantum chemical calculations provide detailed insights into rotational barriers around bonds in 5-Hydroxy-4-methyl-2H-pyran-3(6H)-one, revealing the energetic requirements for conformational interconversion [10] [11]. Density functional theory studies using B3LYP/6-311++G** basis sets show rotational barriers of approximately 15.2 kcal/mol for carbon-oxygen bond rotation in the enol tautomer and 12.8 kcal/mol in the keto form [10]. Carbon-carbon bond rotational barriers are generally lower, ranging from 8.7 to 9.4 kcal/mol depending on tautomeric state [10].
Property | Enol Tautomer | Keto Tautomer |
---|---|---|
Ground State Energy (Hartree) | -458.7234 | -458.7189 |
Dipole Moment (Debye) | 3.42 | 4.18 |
HOMO Energy (eV) | -6.78 | -7.12 |
LUMO Energy (eV) | -1.23 | -1.45 |
Energy Gap (eV) | 5.55 | 5.67 |
Rotational Barrier C-O (kcal/mol) | 15.2 | 12.8 |
Rotational Barrier C-C (kcal/mol) | 8.7 | 9.4 |
Zero Point Energy (kcal/mol) | 68.4 | 67.9 |
Natural bond orbital analysis reveals the electronic origins of rotational barriers, showing that barriers arise from loss of orbital overlap and destabilization of conjugation during rotation [11]. The calculations demonstrate that rotational barriers depend on the electronic nature of substituents and the extent of π-electron delocalization within the pyran ring system [11]. Semi-empirical and ab initio calculations show good agreement with experimental kinetic data, with correlation coefficients typically exceeding 0.94 [11].